1-(1-Azocanyl)-2-butyn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azocanyl)-2-butyn-1-one is a chemical compound characterized by the presence of an azocane ring and a butynone moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Azocanyl)-2-butyn-1-one typically involves the reaction of azocane with butynone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Azocanyl)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions with reagents such as hydrogen or halogens, leading to the formation of addition products.
Wissenschaftliche Forschungsanwendungen
1-(1-Azocanyl)-2-butyn-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research has shown that the compound can interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure allows it to be explored for therapeutic applications, including its potential use as an antimicrobial or anticancer agent.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Azocanyl)-2-butyn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Azocanyl)-2-butyn-1-one can be compared with other similar compounds, such as:
Azocan-1-yl(oxo)acetic acid: This compound shares the azocane ring but differs in its functional groups and reactivity.
2-(1-Azocanyl)-N’-(3-bromobenzylidene)acetohydrazide: This compound has a similar azocane ring but includes additional functional groups that confer different chemical properties.
1-Azocanyl[(2R,4R)-2-(4-hydroxybutoxy)-4-(2-thienyl)-3,4-dihydro-2H-pyran-6-yl]methanone: This compound also contains an azocane ring but has a more complex structure with additional rings and functional groups.
The uniqueness of this compound lies in its specific combination of the azocane ring and butynone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17NO |
---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(azocan-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13)12-9-6-4-3-5-7-10-12/h3-7,9-10H2,1H3 |
InChI-Schlüssel |
XDCKHMJQZNHJKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)N1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.